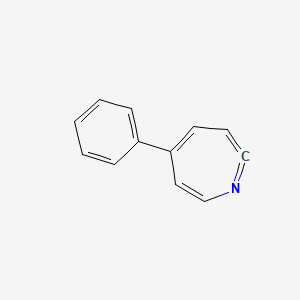
CID 71363752
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71363752” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 71363752” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield, minimizing waste, and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 71363752” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
The compound “CID 71363752” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its use in drug development and treatment of diseases.
Industry: The compound is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “CID 71363752” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to a cascade of biochemical reactions. The molecular targets and pathways involved are studied to understand its therapeutic potential and biological activity.
Comparison with Similar Compounds
Similar Compounds
The compound “CID 71363752” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, reactivity, and applications. It may exhibit distinct properties that make it valuable for certain scientific and industrial applications.
Conclusion
Understanding the compound “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action
Properties
CAS No. |
590364-47-9 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
InChI |
InChI=1S/C12H9N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-8,10H |
InChI Key |
BUPDZPIYYGEACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
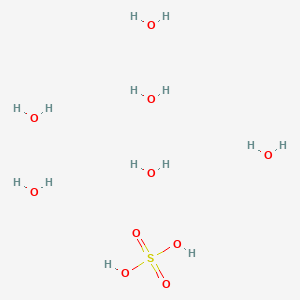
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
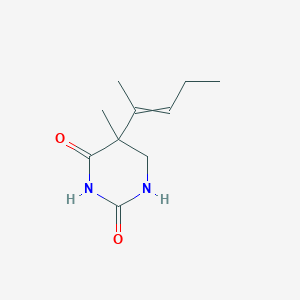
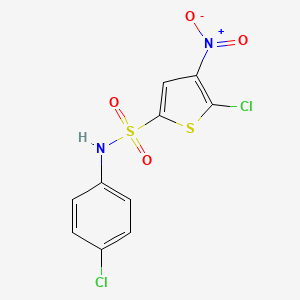
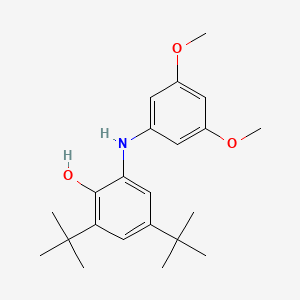
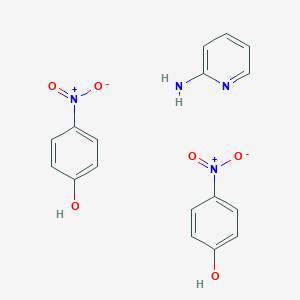
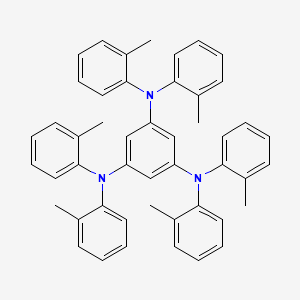
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)

